1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is an organofluorine compound characterized by the presence of trifluoromethylthio groups
Preparation Methods
The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring followed by the addition of a chloropropanone moiety. The synthetic route may include:
Step 1: Introduction of trifluoromethylthio groups via nucleophilic substitution reactions.
Step 2: Formation of the chloropropanone moiety through chlorination reactions.
Reaction Conditions: These reactions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloropropanone moiety to a corresponding alcohol.
Substitution: The chloropropanone group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized derivatives.
Scientific Research Applications
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect biochemical pathways related to oxidative stress, enzyme inhibition, and signal transduction.
Comparison with Similar Compounds
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be compared with other trifluoromethylthio-containing compounds:
Similar Compounds: Examples include 3,4-bis(trifluoromethylthio)benzene and 1-(3,4-bis(trifluoromethylthio)phenyl)ethanone.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H7ClF6OS2 |
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Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6OS2/c12-4-3-7(19)6-1-2-8(20-10(13,14)15)9(5-6)21-11(16,17)18/h1-2,5H,3-4H2 |
InChI Key |
XLGFCJINGBEMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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